A Researcher's Guide to the Synthesis and Sourcing of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
A Researcher's Guide to the Synthesis and Sourcing of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is a bespoke chemical entity with significant potential as a structural motif and intermediate in medicinal chemistry and materials science. A survey of the current chemical market indicates that this compound is not a readily available, off-the-shelf product. This guide, therefore, provides a comprehensive technical overview for its practical acquisition through chemical synthesis. We present a strategic approach starting from commercially available precursors, detail a proposed synthetic pathway with a step-by-step experimental protocol, and outline the necessary quality control and safety considerations. This document is intended to empower researchers and drug development professionals to procure this valuable building block for their discovery programs.
Introduction and Strategic Overview
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is a substituted aromatic carboxylic acid featuring a tertiary amine and a nitro group. Its structural complexity and multiple functional groups make it an attractive intermediate for creating diverse molecular libraries, particularly in drug discovery where such scaffolds can be elaborated to target various biological pathways.
Given its absence from major chemical supplier catalogs, a de novo synthesis approach is the most viable procurement strategy. This guide focuses on the synthesis from its most logical and commercially available precursor, 4-(Methylamino)-3-nitrobenzoic acid . The proposed synthetic transformation is a standard N-benzylation reaction, a robust and well-documented method in organic chemistry.
Compound Profile:
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IUPAC Name: 4-[benzyl(methyl)amino]-3-nitrobenzoic acid
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Molecular Formula: C₁₅H₁₄N₂O₄
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Molecular Weight: 286.28 g/mol
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CAS Number: Not assigned.
Sourcing Strategy: The Precursor Approach
The cornerstone of this strategy is the procurement of a suitable starting material. The most direct precursor is 4-(Methylamino)-3-nitrobenzoic acid, which possesses the core structure minus the benzyl group. This compound is readily available from multiple suppliers.
Table 1: Supplier and Pricing Information for Key Precursor 4-(Methylamino)-3-nitrobenzoic Acid (CAS: 41263-74-5)
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| Sigma-Aldrich | SY3H3D680293 | 98% | - | Inquiry | Aldrich Partner |
| TCI Chemicals | M2423 | >98.0% (HPLC) | 1g | Inquiry | Stock |
| Santa Cruz Biotechnology | sc-283084 | - | 1g | Inquiry | Stock |
| BLD Pharm | BD109849 | - | 1g / 5g | Inquiry | Stock |
| CymitQuimica | CM183421 | >98.0% (HPLC) | - | Inquiry | Multiple Sources |
Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers. The CAS number for this precursor is 41263-74-5.[1]
Proposed Synthesis Pathway and Mechanism
The proposed synthesis involves the N-benzylation of 4-(Methylamino)-3-nitrobenzoic acid using a benzyl halide (e.g., benzyl bromide) and a suitable base.
Reaction: 4-(Methylamino)-3-nitrobenzoic acid + Benzyl Bromide → 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
Mechanism: This reaction proceeds via a standard Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The secondary amine on the precursor acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The base, typically a non-nucleophilic carbonate or hindered amine, deprotonates the resulting ammonium salt to yield the final tertiary amine product and prevent unwanted side reactions.
Caption: Proposed Sₙ2 synthesis pathway for N-benzylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for N-alkylation. Researchers must adapt it based on their specific laboratory conditions and scale.
Materials:
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4-(Methylamino)-3-nitrobenzoic acid (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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1M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(Methylamino)-3-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
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Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Causality Note: Adding the electrophile slowly prevents localized overheating and potential side reactions. The base neutralizes the HBr formed during the reaction, driving it to completion.
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Reaction & Monitoring: Heat the mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
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Workup - Quenching: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
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Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
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Causality Note: The product is expected to be more soluble in the organic solvent (EtOAc), while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.
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Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), deionized water, and finally brine.
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Causality Note: The brine wash helps to remove residual water from the organic layer before the drying step.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid.
Physicochemical and Safety Data of Precursor
Since the target compound is novel, its full physicochemical and toxicological properties are uncharacterized. The data for the key precursor, 4-(Methylamino)-3-nitrobenzoic acid , should be used as a baseline for handling and safety protocols. The final product should be treated as a potentially hazardous substance.
Table 2: Properties of 4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5)
| Property | Value | Reference |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Light yellow to amber powder/crystal | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [3] |
| Storage | Store at room temperature, desiccated |
Safety & Handling:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Consult the Safety Data Sheet (SDS) for the precursor 4-(Methylamino)-3-nitrobenzoic acid before commencing work.
Quality Control and Workflow Visualization
Confirming the identity and purity of the newly synthesized compound is a critical final step.
Recommended Characterization Methods:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful addition of the benzyl group.
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Mass Spectrometry (MS): To verify the molecular weight of the final product (286.28 g/mol ).
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Caption: Overall workflow from precursor sourcing to final product validation.
Conclusion
While 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is not a commercially cataloged item, it is readily accessible to the diligent researcher through standard organic synthesis. By procuring the key precursor, 4-(Methylamino)-3-nitrobenzoic acid, and applying a robust N-benzylation protocol, scientists can reliably produce this compound. This guide provides the necessary strategic, practical, and safety information to enable the synthesis and subsequent use of this valuable intermediate in advancing research and development objectives.
References
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ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... [Image]. Retrieved from [Link]
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ExportersIndia. (n.d.). Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98%. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-(Methylamino)-3-nitrobenzoic Acid. Retrieved from [Link]
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BioCrick. (n.d.). 4-Methylamino-3-nitrobenzoic acid. Retrieved from [Link]
